

Application Note: Development of a Stability-Indicating HPLC Method for Acarbose

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Compound of Interest		
Compound Name:	Acarbose sulfate	
Cat. No.:	B15582419	Get Quote

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Introduction

Acarbose is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. To ensure the quality, efficacy, and safety of pharmaceutical products containing Acarbose, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify Acarbose in the presence of its degradation products, impurities, and excipients.[1][2] This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Acarbose in bulk drug and pharmaceutical dosage forms. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

The described method is specific, accurate, precise, and linear over a specified concentration range. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method, confirming its ability to separate the Acarbose peak from all potential degradation products formed under various stress conditions.[5][6][7][8]

Experimental Protocols Materials and Reagents

- Acarbose reference standard
- Acarbose tablets



- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Sodium hydroxide (AR grade)
- Hydrochloric acid (AR grade)
- Hydrogen peroxide (30%, AR grade)
- Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method was established using the following conditions:

Parameter	Condition
HPLC System	Agilent 1260 Infinity II LC System or equivalent with UV/Vis Detector
Column	Lichrospher® 100 NH2 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile : 0.007 M Phosphate Buffer (pH 6.7) (750:250, v/v)
Flow Rate	2.0 mL/min
Detection Wavelength	210 nm
Injection Volume	10 μL
Column Temperature	35°C
Data Acquisition	Chromatographic software for data acquisition and processing

Table 1: Optimized Chromatographic Conditions.

Preparation of Solutions



2.3.1. Preparation of Phosphate Buffer (0.007 M, pH 6.7)

Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to obtain a 0.007 M solution. Adjust the pH to 6.7 with a dilute solution of sodium hydroxide or phosphoric acid.

2.3.2. Preparation of Standard Stock Solution

Accurately weigh and dissolve about 25 mg of Acarbose reference standard in purified water in a 25 mL volumetric flask to obtain a stock solution of 1000 μg/mL.

2.3.3. Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions in the concentration range of $2.5-20 \mu g/mL$ by diluting with purified water.

2.3.4. Preparation of Sample Solution (Tablets)

Weigh and finely powder not fewer than 20 Acarbose tablets. Transfer a quantity of the powder equivalent to 50 mg of Acarbose into a 50 mL volumetric flask. Add about 30 mL of purified water, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with purified water. Filter the solution through a 0.45 µm membrane filter.

Forced Degradation Studies

Forced degradation studies were performed on the Acarbose bulk drug to establish the stability-indicating nature of the method.[1][9] The stress conditions included acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolytic degradation.

- Acid Hydrolysis: Acarbose was exposed to 0.1 M HCl at 80°C for 2 hours.
- Base Hydrolysis: Acarbose was treated with 0.1 M NaOH at 80°C for 2 hours.
- Oxidative Degradation: Acarbose was subjected to 3% H2O2 at room temperature for 24 hours.
- Thermal Degradation: Acarbose powder was kept in a hot air oven at 105°C for 24 hours.



• Photolytic Degradation: Acarbose solution was exposed to UV light (254 nm) for 24 hours.

After the specified time, the stressed samples were neutralized (if necessary), diluted with purified water to a suitable concentration, and analyzed by the proposed HPLC method.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[3][10]

Specificity

The specificity of the method was evaluated by analyzing the chromatograms of the blank, placebo, Acarbose standard, and the stressed samples. The peak purity of the Acarbose peak was also determined using a photodiode array (PDA) detector to ensure no co-eluting peaks were present. The results indicated that the degradation products did not interfere with the quantification of Acarbose.[5][6][7][8]

Linearity

The linearity of the method was established by analyzing a series of Acarbose standard solutions over the concentration range of 2.5-20 μ g/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) was found to be greater than 0.999, indicating a good linear relationship.[5][6][7][8]

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution were performed on the same day for repeatability and on three different days for intermediate precision. The relative standard deviation (RSD) for both was found to be less than 2%, demonstrating good precision.

Accuracy

The accuracy of the method was assessed by the recovery of spiked samples. A known amount of Acarbose standard was added to a placebo preparation at three different



concentration levels (80%, 100%, and 120%). The percentage recovery was calculated. The mean recovery was within the acceptable limits of 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed HPLC method was found to be suitable for the routine analysis of Acarbose in bulk and pharmaceutical dosage forms. The chromatographic conditions were optimized to achieve good resolution and symmetrical peak shape for Acarbose.

Summary of Validation Parameters

Validation Parameter	Result	Acceptance Criteria
Linearity (R²)	0.9995	R ² ≥ 0.999
Precision (RSD %)		
- Intra-day	< 1.0%	RSD ≤ 2.0%
- Inter-day	< 1.5%	RSD ≤ 2.0%
Accuracy (% Recovery)	99.0 - 101.5%	98.0 - 102.0%
LOD	0.5 μg/mL	-
LOQ	1.5 μg/mL	-

Table 2: Summary of Method Validation Data.

Forced Degradation Results

The forced degradation studies showed that Acarbose is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress. The degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.

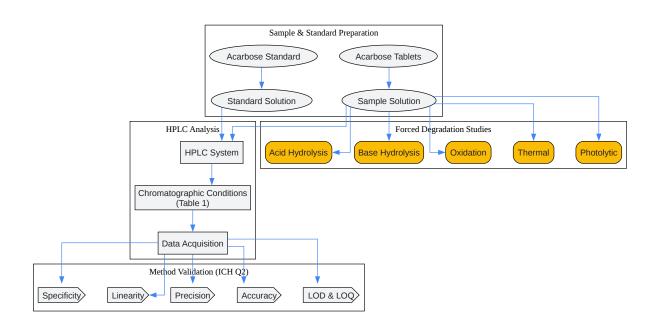


Stress Condition	% Degradation
0.1 M HCl (80°C, 2h)	15.2%
0.1 M NaOH (80°C, 2h)	12.8%
3% H2O2 (RT, 24h)	8.5%
Thermal (105°C, 24h)	2.1%
Photolytic (UV, 24h)	1.5%

Table 3: Summary of Forced Degradation Studies.

Visualizations

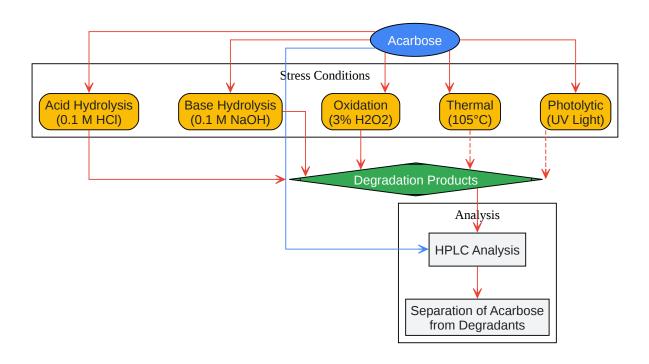




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Caption: Experimental workflow for method development and validation.





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Caption: Logical relationship of forced degradation studies.

Conclusion

A simple, specific, accurate, and precise stability-indicating HPLC method for the determination of Acarbose has been developed and validated. The method is suitable for the routine quality control analysis of Acarbose in bulk and pharmaceutical dosage forms and for stability studies as it can effectively separate the drug from its degradation products. The forced degradation studies confirmed the stability-indicating capability of the method.

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